Bis(1,5-cyclooctadiene)nickel(0)

Catalog No.
S679209
CAS No.
1295-35-8
M.F
C16H24Ni
M. Wt
275.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,5-cyclooctadiene)nickel(0)

CAS Number

1295-35-8

Product Name

Bis(1,5-cyclooctadiene)nickel(0)

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;nickel

Molecular Formula

C16H24Ni

Molecular Weight

275.05 g/mol

InChI

InChI=1S/2C8H12.Ni/c2*1-2-4-6-8-7-5-3-1;/h2*1-2,7-8H,3-6H2;/b2*2-1-,8-7-;

InChI Key

JRTIUDXYIUKIIE-KZUMESAESA-N

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]

Solubility

Decomposes (NTP, 1992)

Synonyms

1,5-Cyclooctadiene Nickel Complex; Bis(1,5-cyclooctadiene)nickel; Bis(cyclooctadiene)nickel; Bis(cyclooctadiene)nickel(0); Bis(cyclooctadienyl)nickel; Bis(η4-1,5-cyclooctadiene)nickel; Bis-1,5-cyclooctadienylnickel; Bis[(1,2,5,6-η)-1,5-cyclooctadiene

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Ni]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ni]

Catalyst for Cross-coupling Reactions:

Ni(cod)2 serves as a versatile catalyst in numerous cross-coupling reactions, which are fundamental processes for constructing complex organic molecules. These reactions involve forming new carbon-carbon bonds between different organic fragments. Ni(cod)2 activates various organic electrophiles (electron-deficient molecules) and participates in catalytic cycles for reactions like:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl (aromatic ring) and alkenyl (carbon-carbon double bond) groups.
  • Negishi coupling: This reaction forms carbon-carbon bonds between alkenyl groups and alkyl (straight-chain or branched hydrocarbon) groups.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between sp-hybridized carbon atoms (like those in alkynes) and aryl or vinyl groups.

The efficiency and selectivity of Ni(cod)2-catalyzed cross-coupling reactions make it a valuable tool for organic synthesis in research laboratories and pharmaceutical development.

Precursor for Catalyst Design:

Ni(cod)2 acts as a versatile precursor for the synthesis of various functionalized nickel catalysts with tailored properties for specific reactions. Due to the ease of displacing the 1,5-cyclooctadiene ligands, Ni(cod)2 readily reacts with various ligands containing functional groups or steric bulk. These modifications influence the reactivity and selectivity of the resulting nickel catalysts, allowing researchers to design catalysts for specific transformations.

For example, incorporating phosphine ligands onto Ni(cod)2 generates highly active catalysts for hydrogenation reactions, which involve adding hydrogen atoms to unsaturated carbon-carbon bonds.

Research into Catalytic Mechanisms:

Ni(cod)2 is also employed as a model compound in fundamental research to understand the mechanisms of nickel-catalyzed reactions. Its well-defined structure and reactivity enable researchers to study the elementary steps involved in catalytic cycles, including:

  • Activation of substrates by the nickel center
  • Formation and cleavage of carbon-metal bonds
  • Ligand exchange processes

Bis(1,5-cyclooctadiene)nickel(0) is an organonickel compound with the formula Ni(C₈H₁₂)₂, commonly referred to as Ni(cod)₂. This compound is a diamagnetic coordination complex featuring a tetrahedral nickel(0) center coordinated to two 1,5-cyclooctadiene ligands. It appears as a yellow solid that is highly sensitive to air and moisture, making it necessary to handle it in inert atmospheres such as gloveboxes. The compound serves as a significant source of nickel(0) in various chemical syntheses and catalysis .

The reactivity of bis(1,5-cyclooctadiene)nickel(0) has been extensively studied. One or both of the 1,5-cyclooctadiene ligands can be displaced by various ligands such as phosphines, phosphites, bipyridine, and isocyanides. This property makes it versatile in catalysis. Notably, oxidation of bis(1,5-cyclooctadiene)nickel(0) can yield a highly reactive monocation:

Ni cod 2+Ag[Al(OCH(CF3)2)4][Ni cod 2][Al(OCH(CF3)2)4]+Ag\text{Ni cod }_2+\text{Ag}[Al(OCH(CF_3)_2)_4]\rightarrow [\text{Ni cod }_2][Al(OCH(CF_3)_2)_4]+\text{Ag}

In catalytic applications, it has been used for the demethoxylation of anisoles by hydrosilanes:

2C6H5OCH3+[(CH3)2HSi]2O2C6H6+[(CH3)2(CH3O)Si]2O2\text{C}_6\text{H}_5\text{OCH}_3+[(\text{CH}_3)_2\text{HSi}]_2\text{O}\rightarrow 2\text{C}_6\text{H}_6+[(\text{CH}_3)_2(\text{CH}_3\text{O})\text{Si}]_2\text{O}

These reactions highlight its utility in organic synthesis and catalysis .

Bis(1,5-cyclooctadiene)nickel(0) can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 1,5-cyclooctadiene using aluminum triethyl (AlEt₃). The general reaction can be represented as follows:

Ni acac 2+2cod+2AlEt3Ni cod 2+2acacAlEt2+C2H6+C2H4\text{Ni acac }_2+2\text{cod}+2\text{AlEt}_3\rightarrow \text{Ni cod }_2+2\text{acacAlEt}_2+\text{C}_2\text{H}_6+\text{C}_2\text{H}_4

This method allows for the production of bis(1,5-cyclooctadiene)nickel(0) under controlled conditions, minimizing exposure to air .

Bis(1,5-cyclooctadiene)nickel(0) is primarily utilized as a catalyst in organic synthesis. Its applications include:

  • Catalysis: It is used in various catalytic processes such as cycloaddition reactions and the addition of nucleophiles to alkenes.
  • Synthesis of Organonickel Complexes: It serves as a precursor for synthesizing other organonickel compounds.
  • Polymerization Reactions: It can catalyze polymerization reactions involving diene monomers.

These applications highlight its importance in both academic research and industrial processes .

Interaction studies involving bis(1,5-cyclooctadiene)nickel(0) often focus on its reactivity with other ligands and transition metal complexes. These studies help understand its role in catalysis and how it can be modified for enhanced reactivity or selectivity in chemical transformations. For example, interactions with transition metal halides have been explored to form new complexes that may exhibit different catalytic properties .

Several compounds share structural or functional similarities with bis(1,5-cyclooctadiene)nickel(0). Here are some notable examples:

Compound NameFormulaUnique Features
Bis(cyclooctadiene)nickel(0)Ni(C₈H₁₂)₂Similar structure; often used interchangeably
NickeloceneNi(C₅H₅)₂Metallocene structure; different ligand environment
Bis(triphenylphosphine)nickel(0)Ni(PPh₃)₂Phosphine ligands; different reactivity profile
Nickel(II) acetylacetonateNi(C₅H₇O₂)₂Precursor for synthesis of nickel complexes

Bis(1,5-cyclooctadiene)nickel(0)'s uniqueness lies in its specific ligand environment and its ability to facilitate various catalytic processes that may not be achievable with other nickel complexes. Its air sensitivity and specific coordination chemistry also distinguish it from similar compounds .

Physical Description

Bis(1,5-cyclooctadiene)nickel appears as yellow crystals or yellowish green solid. (NTP, 1992)

Boiling Point

Decomposes (NTP, 1992)

Melting Point

284 to 288 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H317 (17.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (82.98%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (17.02%): May cause cancer [Danger Carcinogenicity];
H351 (80.85%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1295-35-8

Wikipedia

Bis(cyclooctadiene)nickel(0)

Dates

Modify: 2023-08-15

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